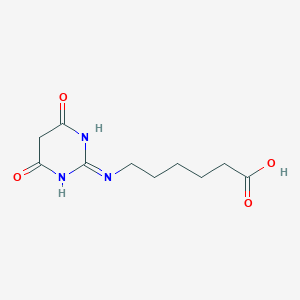

6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid

Descripción

6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid is a synthetic organic compound featuring a pyrimidine-dione core linked to a hexanoic acid moiety via an amino group. Its molecular formula is C₁₁H₁₆N₄O₄ (free acid form), with derivatives such as the trifluoroacetate salt (C₁₃H₁₆F₃N₄O₆, MW: 387.29 g/mol) and acetate salt (C₁₂H₁₉N₃O₆, MW: 301.30 g/mol) documented in chemical databases . Molecular docking studies indicate strong binding affinity to HER2, a key oncogenic protein in breast and gastric cancers, with a glide score of -5.40 and glide energy of -31.38 kcal/mol .

Propiedades

IUPAC Name |

6-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17/h1-6H2,(H,16,17)(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXEWBTOSOFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCCCCCC(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389007 | |

| Record name | BAS 00005176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-32-7 | |

| Record name | BAS 00005176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid (CAS Number: 435345-32-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H15N3O4

- Molecular Weight : 241.24 g/mol

- Structural Characteristics : The compound features a pyrimidine ring with dioxo substituents and an amino group linked to a hexanoic acid chain.

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW264.7) without causing cytotoxicity .

Table 1: Inhibition of Cytokine Secretion by Pyrimidine Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cytotoxicity (MTT Assay) |

|---|---|---|---|

| A2 | 51.64 | 50.70 | <20% at 160 μM |

| A6 | Similar to Indomethacin | Significant | <20% at 160 μM |

| B7 | Comparable | Comparable | <20% at 160 μM |

The anti-inflammatory activity is primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the expression of inflammatory mediators. Compounds A2 and A6 were observed to suppress the phosphorylation of MAPKs in LPS-stimulated RAW264.7 cells, indicating their potential as effective anti-inflammatory agents .

Cytotoxicity Studies

Cytotoxicity assays conducted using the MTT method revealed that concentrations up to 160 μM did not significantly affect cell viability, suggesting a favorable safety profile for these compounds in therapeutic applications .

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various derivatives of the pyrimidine class. Modifications at specific positions on the pyrimidine ring enhanced anti-inflammatory activity. For example, replacing certain groups with electron-donating substituents improved binding affinity to inflammatory cytokines .

In Vivo Studies

In vivo experiments demonstrated that compound A6 exhibited anti-inflammatory effects comparable to indomethacin in rat paw swelling models. This suggests that the compound may have therapeutic potential for treating inflammatory conditions .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid exhibit antimicrobial properties. For instance, studies on derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent.

Case Study :

A study published in Pharmaceutical Research highlighted the synthesis of pyrimidine derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results for future drug development .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific cellular pathways involved in cancer progression.

Data Table: Anticancer Activity of Pyrimidine Derivatives

In preliminary studies, derivatives of this compound have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Further research is needed to establish its efficacy and safety profiles in clinical settings.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of Mur enzymes in Mycobacterium tuberculosis.

Research Insight :

A review article discussed the structural insights into Mur inhibitors and highlighted the potential of compounds like this compound to disrupt bacterial cell wall synthesis . This mechanism could pave the way for developing new antibiotics.

Drug Development

The pharmaceutical industry is keenly interested in compounds that can modulate biological pathways effectively. The unique properties of this compound make it a candidate for incorporation into drug design frameworks aimed at treating various diseases.

Agricultural Chemistry

There is potential for this compound to be used as a biopesticide or herbicide due to its biological activity against specific pathogens and pests.

Comparación Con Compuestos Similares

6-[(1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino]hexanoic Acid

N-(6-(Pyrimidin-2-ylamino)hexyl)cinnamamide

- Structure: Features a pyrimidine-2-ylamino group linked to a cinnamamide moiety via a hexyl chain.

Pharmacologically Active HER2 Inhibitors

Phenyl Glucuronide

Hydrocortisone Acetate

- Glide Score : -5.41; Glide Energy : -42.51 kcal/mol .

- Key Difference : A steroidal anti-inflammatory agent repurposed as a HER2 inhibitor, with higher glide energy indicating stable binding despite moderate glide scores.

Comparative Pharmacokinetic and Functional Data

Table 1: Molecular Docking and Structural Comparison

| Compound | Glide Score | Glide Energy (kcal/mol) | Molecular Weight (g/mol) | Core Structure |

|---|---|---|---|---|

| 6-(4,6-Dioxo-pyrimidin-2-ylamino)-hexanoic acid (trifluoroacetate) | -5.40 | -31.38 | 387.29 | Pyrimidine-dione |

| Phenyl Glucuronide | -6.63 | -35.03 | 270.24 | Glucuronide |

| Hydrocortisone Acetate | -5.41 | -42.51 | 404.50 | Steroid |

| 6-(Triazin-dione-ylamino)-hexanoic acid | N/A | N/A | 242.23 | Triazin-dione |

Table 2: Physicochemical Properties

| Compound | Density (g/cm³) | Solubility Profile | Synthetic Origin |

|---|---|---|---|

| 6-(4,6-Dioxo-pyrimidin-2-ylamino)-hexanoic acid | Not reported | Likely polar (hexanoic acid) | Phytochemical (Euclea crispa) |

| 6-(Triazin-dione-ylamino)-hexanoic acid | 1.54 | Moderate (acidic group) | Synthetic |

| N-(6-(Pyrimidin-2-ylamino)hexyl)cinnamamide | Not reported | Lipophilic (cinnamamide) | Synthetic |

Research Implications and Limitations

- HER2 Inhibition : The target compound’s moderate glide score (-5.40) suggests it may require structural optimization to match phenyl glucuronide’s efficacy. However, its glide energy (-31.38 kcal/mol) indicates stable target interaction .

- Structural Flexibility: The hexanoic acid chain may enhance solubility compared to purely aromatic analogs (e.g., cinnamamide derivatives), though this remains untested .

- Knowledge Gaps: Limited pharmacokinetic data (e.g., absorption, toxicity) and in vivo validation are noted in the literature .

Métodos De Preparación

Pyrimidine Ring Formation

The pyrimidine ring with 4,6-dioxo substitution (uracil-like structure) is typically synthesized by condensation of appropriate amidines or guanidine derivatives with β-ketoesters or β-diketones. This step forms the 1,4,5,6-tetrahydro-pyrimidine skeleton with keto groups at the 4 and 6 positions.

Amination at the 2-Position

The 2-position amination is achieved by nucleophilic substitution or condensation reactions where an aminoalkyl chain is introduced. For this compound, the amino group is linked to a hexanoic acid chain. This can be accomplished by reacting the pyrimidine intermediate with 6-aminohexanoic acid or its activated derivatives (e.g., acid chlorides or esters).

Coupling with Hexanoic Acid

Coupling the amino group on the pyrimidine ring with the hexanoic acid moiety involves amide bond formation. Common reagents include:

- Carbodiimides (e.g., EDC, DCC) for activating the carboxyl group.

- Coupling agents such as HATU or PyBroP to facilitate amide bond formation under mild conditions.

- Bases like DIPEA or triethylamine to neutralize generated acids and promote coupling.

The reaction is typically conducted in polar aprotic solvents such as DMF or DMSO at room temperature or slightly elevated temperatures to optimize yield.

Purification

After synthesis, the compound is purified using preparative reverse-phase high-performance liquid chromatography (HPLC) or silica-gel chromatography to achieve high purity suitable for research applications.

Representative Synthetic Procedure (Based on Literature Analogies)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Pyrimidine ring synthesis | Condensation of amidine derivative with β-ketoester under reflux | Formation of 4,6-dioxo-tetrahydropyrimidine core |

| 2. Amination | Reaction of pyrimidine intermediate with 6-aminohexanoic acid or activated ester | Introduction of aminohexanoic acid side chain at 2-position |

| 3. Coupling | Use of HATU or PyBroP with base (DIPEA) in DMF, room temp, 1–4 hours | Formation of amide bond linking pyrimidine and hexanoic acid |

| 4. Purification | Preparative HPLC or silica gel chromatography | Isolation of pure 6-(4,6-dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid |

Analytical Data and Yield

- Molecular weight: 241.24 g/mol

- Molecular formula: C10H15N3O4

- Typical yields: Moderate to good (40–70%) depending on reaction conditions and purification efficiency.

- Characterization: Confirmed by NMR, mass spectrometry, and HPLC purity analysis.

Research Findings and Notes

- The pyrimidine ring synthesis is well-established in heterocyclic chemistry, with condensation reactions being the most reliable method.

- Aminoalkylation at the 2-position is facilitated by the nucleophilicity of the amino group on hexanoic acid derivatives.

- Coupling agents such as HATU and PyBroP provide efficient amide bond formation under mild conditions, minimizing side reactions.

- The hexanoic acid chain enhances solubility and potential membrane permeability, which is relevant for biological activity studies.

- Specific biological activity data for this compound remain limited, suggesting the need for further pharmacological evaluation.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrimidine ring formation | Condensation of amidines with β-ketoesters | Reflux in suitable solvent | Forms 4,6-dioxo pyrimidine core |

| Amination at 2-position | Nucleophilic substitution or condensation | 6-aminohexanoic acid or derivatives | Introduces aminohexanoic acid side chain |

| Amide bond formation | Coupling using HATU, PyBroP, or carbodiimides | DMF, DIPEA, room temp, 1–4 h | Efficient coupling with minimal side reactions |

| Purification | Preparative HPLC or chromatography | Silica gel or reverse-phase HPLC | Achieves high purity for research use |

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 6-(4,6-dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid?

- Methodology : Synthesis typically involves reductive amination or coupling reactions. For example:

- Reductive amination : React a pyrimidinone derivative (e.g., 2-amino-1,4,5,6-tetrahydro-pyrimidin-4,6-dione) with hexanoic acid derivatives under mild acidic conditions, using sodium cyanoborohydride (NaBH3CN) as a reducing agent. Monitor pH (~6) to stabilize intermediates and prevent over-reduction .

- Coupling strategies : Utilize carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the pyrimidine amine group to hexanoic acid, followed by purification via column chromatography .

- Key considerations : Solvent choice (e.g., dry methanol or DMF) and inert atmosphere (argon) are critical to avoid side reactions.

Q. How should researchers characterize this compound spectroscopically?

- Analytical methods :

- NMR : Use - and -NMR to confirm structural integrity. For example, the pyrimidine ring protons appear as distinct downfield signals (δ 10–12 ppm for NH groups), while hexanoic acid protons show characteristic aliphatic resonances (δ 1.2–2.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm (pyrimidinone) and carboxylic acid (O-H) at ~2500–3300 cm .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-MS) with calculated exact mass ± 3 ppm tolerance.

Q. What safety protocols are essential for handling this compound?

- Hazard mitigation :

- GHS classification : Based on structurally similar pyrimidine derivatives, anticipate acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions to minimize inhalation risks .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Experimental design :

- Catalyst screening : Compare Dess-Martin periodinane (91% yield in similar oxidations) vs. ceric ammonium nitrate (lower efficiency) for critical oxidation steps .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) vs. methanol for solubility and reactivity trade-offs.

- Statistical methods : Apply factorial design (e.g., 2 designs) to evaluate temperature, pH, and reagent stoichiometry interactions .

- Data analysis : Use HPLC or LC-MS to quantify byproducts (e.g., over-oxidized intermediates) and adjust reaction time accordingly.

Q. How to resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Comparative analysis :

- Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific responses .

- Meta-analysis : Aggregate data from patents and journals (e.g., EP 4374877 A2) to identify trends in IC values or binding affinities .

Q. What strategies can address poor aqueous solubility in pharmacological studies?

- Formulation approaches :

- Salt formation : Synthesize sodium or lysine salts of the carboxylic acid group to enhance solubility .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .

- Structural modifications : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the hexanoic acid chain while monitoring impacts on target binding via SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity across studies?

- Root cause investigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.